6-Methoxydibenzo[b,f]oxepin-3-amine
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Overview
Description
6-Methoxydibenzo[b,f]oxepin-3-amine is an organic compound with the molecular formula C15H13NO2. It belongs to the class of dibenzo[b,f]oxepines, which are known for their diverse biological activities. This compound is characterized by a dibenzo[b,f]oxepin core structure with a methoxy group at the 6th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxydibenzo[b,f]oxepin-3-amine typically involves the following steps:
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Formation of Diaryl Ethers: : The initial step involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions. This reaction does not require catalysts and yields the diaryl ethers necessary for the subsequent steps .
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Intramolecular McMurry Reaction: : The diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran. This reaction forms the dibenzo[b,f]oxepin scaffold .
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Methoxylation and Amination:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methoxydibenzo[b,f]oxepin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted dibenzo[b,f]oxepin derivatives.
Scientific Research Applications
6-Methoxydibenzo[b,f]oxepin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has been studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxydibenzo[b,f]oxepin-3-amine involves its interaction with molecular targets such as tubulin heterodimers. By binding to the colchicine-binding site on tubulin, the compound disrupts the microtubular cytoskeleton, leading to the inhibition of cell division and induction of apoptosis in cancer cells . This mechanism is similar to that of other colchicine-site-binding agents, which are known to overcome multi-drug resistance in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepin-3-amine: Lacks the methoxy group at the 6th position.
6-Methoxydibenzo[b,f]oxepin-3-ylamine: Similar structure but with variations in the positioning of functional groups.
Stilbene Derivatives: Share structural similarities with dibenzo[b,f]oxepines and exhibit similar biological activities.
Uniqueness
6-Methoxydibenzo[b,f]oxepin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, while the amine group allows for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13NO2 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
10-methoxybenzo[b][1]benzoxepin-2-amine |
InChI |
InChI=1S/C15H13NO2/c1-17-13-4-2-3-11-6-5-10-7-8-12(16)9-14(10)18-15(11)13/h2-9H,16H2,1H3 |
InChI Key |
GIMWCCCIKOEXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C=C2)C=CC(=C3)N |
Origin of Product |
United States |
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